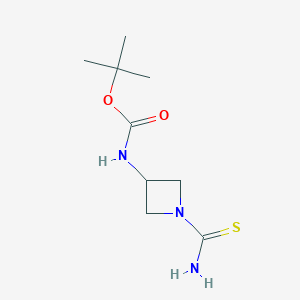
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a carbamothioylazetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with azetidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate has several scientific research applications, including:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving carbamate and azetidine derivatives.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine moiety may also interact with biological targets, modulating their function and activity .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidine moiety.
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: A compound with a pyrazole ring instead of the azetidine ring.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynylphenyl group instead of the azetidine moiety.
The uniqueness of this compound lies in its combination of the carbamate and azetidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17N3O2S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13) |
Clé InChI |
BFSZAKLXYNDMHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















